molecular formula C16H11NO3 B132011 Aristolactam AII CAS No. 53948-07-5

Aristolactam AII

Cat. No. B132011
CAS RN: 53948-07-5
M. Wt: 265.26 g/mol
InChI Key: ZEKAIRFOYPDZNC-UHFFFAOYSA-N
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Description

Aristolactam AII is an alkaloid and a natural product found in Aristolochia triangularis, Saururus chinensis, and other organisms .


Synthesis Analysis

A study on the Rapid Analysis of Aristolochic Acids and Aristolactams in Houttuyniae Herba by LC–MS/MS has been conducted . The study developed an LC–MS/MS method to simultaneously detect seven alkaloids and five aristolochic acids in Houttuyniae herba from different origins. Six alkaloids (O-demethyl nornucifrine, N-nornucifrine, aristololactam AII, aristololactam FI, aristololactam BII, cepharadione B) were found and quantitatively determined in 75 batches of samples .


Chemical Reactions Analysis

A study on the Rapid Analysis of Aristolochic Acids and Aristolactams in Houttuyniae Herba by LC–MS/MS has been conducted . The study developed an LC–MS/MS method to simultaneously detect seven alkaloids and five aristolochic acids in Houttuyniae herba from different origins .


Physical And Chemical Properties Analysis

Aristolactam AII has a molecular weight of 265.26 g/mol . Its molecular formula is C16H11NO3 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Application in Chemistry and Food Safety

Summary of the Application

Aristolactam AII is used in the study of the contents of analogues of Aristolochic Acid in Houttuynia cordata . Houttuynia cordata is a plant that can be used as both traditional food and medicine . Aristolactam AII is one of the analogues of aristolochic acids that are simultaneously determined in Houttuynia cordata .

Application in Structural Chemistry

Summary of the Application

Aristolactam AII is used in the structural analysis of aristolochic acids and aristolactams . The study focuses on the correlations between calculated and experimental 13C NMR chemical shifts .

Results or Outcomes Obtained

An explicit solvent (DMSO) model employing BLYP/6-31G* calculations was determined to be the most efficient ( R2 = 0.99631 and 0.97713, for aristolactam AII and aristolochic acid I, respectively) .

Application in Phytochemistry

Summary of the Application

Aristolactam AII is identified in different parts of Fructus Oxyphyllae (FO), a traditional Chinese medicine .

Methods of Application or Experimental Procedures

The study involves the screening of different parts of FO for the presence of aristolactams .

Results or Outcomes Obtained

A total of six aristolactams were identified in different parts of FO, including Aristolactam AII . Some aristolactams were found to be differently distributed in the plant .

Application in Pharmacology

Summary of the Application

Aristolactam AII is studied for its potential pharmacological effects. The clinical application of aristolochic acid (AA), a compound related to Aristolactam AII, has been limited due to its severe nephrotoxic activity .

Methods of Application or Experimental Procedures

Recent studies have revealed that AA-I can cause direct damage to renal tubular cells, and its carcinogenicity is associated with the formation of promutagenic AA-DNA adducts .

Results or Outcomes Obtained

The results of these studies have led to a better understanding of the potential risks associated with the use of aristolochic acids and their analogues, including Aristolactam AII .

Safety And Hazards

A safety data sheet for Aristolactam AII advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

14-hydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c1-20-15-12(18)7-10-13-11(17-16(10)19)6-8-4-2-3-5-9(8)14(13)15/h2-7,18H,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKAIRFOYPDZNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C3=C1C4=CC=CC=C4C=C3NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50202234
Record name Dibenz(cd,f)indol-4(5H)-one, 2-hydroxy-1-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50202234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aristolactam AII

CAS RN

53948-07-5
Record name Dibenz(cd,f)indol-4(5H)-one, 2-hydroxy-1-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053948075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenz(cd,f)indol-4(5H)-one, 2-hydroxy-1-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50202234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
139
Citations
YC Chia, FR Chang, CM Teng… - Journal of natural products, 2000 - ACS Publications
Investigation of extracts of Fissistigma balansae and Fissistigma oldhamii resulted in the isolation of 11 aristolactams stigmalactam (1), piperolactam A (2), piperolactam C (3), …
Number of citations: 128 pubs.acs.org
A Wei, D Zhou, J Ruan, Y Cai, C Xiong… - Journal of Food and …, 2011 - jfda-online.com
… Aristolactam AII and aristololactam AIIIa showed higher LDH release rate than cepharanone B, suggesting that aristolactam AII and aristololactam AIIIa led to greater damage to cell …
Number of citations: 13 www.jfda-online.com
AY TSURUTA, MD BOMM, MN Lopes, LMX Lopes - Eclética Química, 2002 - SciELO Brasil
… The structures of aristolactam AII and piperolactam A have been … of aristolactam AII and piperolactam A have been revised on the basis of the spectral data relating to aristolactam AII …
Number of citations: 15 www.scielo.br
NTM Hoa, DT Hien, NTH Ngoc, TC Son… - Vietnam Journal of …, 2022 - scholar.archive.org
… B), aristolochic acid C (AA C), aristolochic acid D (AA D), 7-hydroxyaristolochic acid A (7OH AA A), aristolactam I (AL I), aristolactam BII (AL BII), aristolactam FI (AL FI), aristolactam AII (…
Number of citations: 2 scholar.archive.org
HC Zhang, R Liu, Z An, H Li, R Zhang, F Zhou - … systematics and ecology, 2016 - Elsevier
… Aristolactam AII (5) were also obtained from A. cacans (Saito and Alvarenga, 1994), Fissistigma balansae (Chia et al., 2000), F. glaucescens (Lo et al., 2000), Goniothalamus australis (…
Number of citations: 17 www.sciencedirect.com
X Yu, Y Gao, Y Xu, X Guo, L Guo, T Tan, F Liu, Y Wan - Foods, 2022 - mdpi.com
… II, aristolactam I and aristolactam AII) in Houttuynia cordata by … , aristolactam I (AL-I) and aristolactam AII (AL-AII) all showed … regions of China, while aristolactam AII, which has not been …
Number of citations: 5 www.mdpi.com
E Iqbal, LBL Lim, KA Salim, S Faizi, A Ahmed… - Journal of King Saud …, 2018 - Elsevier
… , aristolactam I (1) and aristolactam AII (3) were tested at 16 mg… Aristolactam AII (3) is being reported first time in this study, … disc) for aristolactam I (1) and aristolactam AII (3), and at 25 mg…
Number of citations: 31 www.sciencedirect.com
C Levrier, M Balastrier, KD Beattie, AR Carroll, F Martin… - Phytochemistry, 2013 - Elsevier
… case of the wood, HPLC fractions 40 (m/z 266), 43 (m/z 280) and 48 (m/z 294) contained the ions of interest and subsequent lyophilisation yielded the known alkaloids, aristolactam AII (…
Number of citations: 90 www.sciencedirect.com
P Tuchinda, B Munyoo, M Pohmakotr… - Journal of natural …, 2006 - ACS Publications
… Cytotoxic evaluation against several mammalian cancer cell lines was performed on all new isolates, aristolactam AII, and the modified (+)-tricinnamate derivative 11 obtained from 1. …
Number of citations: 83 pubs.acs.org
NJ Sun, M Antoun, CJ Chang… - Journal of natural …, 1987 - ACS Publications
… Aristolactam-AII showed cytotoxicity against PS and KB cells in culture. … Aristolactam-AII exhibited cytotoxicity against PS and KB cells in culture at ED50 3-2 and 2.1 µg/ml, respectively. …
Number of citations: 37 pubs.acs.org

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